4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound belongs to a class of heterocyclic molecules combining 1,3-thiazole and 1,2,3-triazole moieties, substituted with halogenated aromatic groups. The structure features:
- A 4-chlorophenyl group attached to the 4-position of the thiazole ring.
- A 3-fluoro-4-methylphenyl group at the 1-position of the triazole ring.
- An amine group at the 5-position of the triazole.
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGQMLDVXDWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures such as thiazole and indole derivatives have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through electrophilic or nucleophilic substitution. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer progression, and microbial growth.
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound typically involves a multi-step process that includes microwave-assisted reactions for improved yields. The key steps in synthesizing similar thiazole and triazole derivatives often include:
- Formation of Thiazole Ring : Utilizing 4-chlorophenyl isothiocyanate and appropriate amines.
- Triazole Formation : Achieved through cyclization reactions involving azides or hydrazines.
The compound's structure can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. The minimal inhibitory concentrations (MIC) against various bacterial strains were determined, demonstrating significant activity:
| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (μg/mL) |
|---|---|---|---|
| 4a | 0.49 | 31.25 | 125 |
| 4b | 0.49 | 125 | 62.5 |
| Target Compound | TBD | TBD | TBD |
These findings suggest that modifications in the thiazole and triazole moieties influence antimicrobial potency.
Anticancer Activity
The anticancer potential of similar thiazole derivatives has been explored extensively. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), NIH/3T3 (fibroblast).
- IC50 Values : The IC50 values for related compounds ranged from to , indicating varying degrees of cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features:
- Thiazole Moiety : Essential for enhancing cytotoxicity and antimicrobial properties.
- Chlorophenyl Substitution : The presence of a chlorine atom on the phenyl ring significantly impacts the compound's activity.
- Fluorinated Phenyl Group : Contributes to the overall lipophilicity and may enhance cell membrane permeability.
Case Studies
Recent research has focused on evaluating the biological activity of similar compounds in vivo and in vitro settings:
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited anticonvulsant properties in animal models, suggesting a broader pharmacological profile.
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets implicated in cancer progression, supporting further development as a potential therapeutic agent.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
(i) Impact of Halogen Substituents
(ii) Role of Hybrid Scaffolds
- Thiazole-triazole hybrids (e.g., the target compound and compound 4 ) exhibit superior planarity compared to thiadiazole or pyrazole analogs, facilitating π-π interactions with aromatic residues in target proteins .
- The amine group at the triazole 5-position (common in all listed compounds) is critical for hydrogen bonding with active-site residues, as demonstrated in molecular docking studies of related structures .
(iii) Crystallographic Insights
- Single-crystal diffraction data for isostructural analogs (e.g., compounds 4 and 5 in ) reveal triclinic P 1 symmetry and two independent molecules per asymmetric unit. The chlorophenyl substituent in compound 4 induces slight conformational adjustments compared to bromophenyl in compound 5, affecting crystal packing without altering bioactivity .
Q & A
Q. What are the key steps for synthesizing 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of precursors like 4-(4-chlorophenyl)thiazole and 3-fluoro-4-methylphenyl azides. Key parameters include:
- Temperature : Reactions often require heating (50–100°C) to activate intermediates .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
- Catalysts : Copper(I) catalysts (e.g., CuI) are critical for click chemistry-based triazole ring formation .
- Purification : Column chromatography or recrystallization in DMSO/water mixtures ensures high purity (>95%) .
Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity patterns. For example, the thiazole proton appears as a singlet at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 428.0521) validates molecular formula .
- X-ray Crystallography : Resolves stereoelectronic effects of the fluoromethylphenyl group (bond angles ~120° for triazole-thiazole junctions) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given triazole-thiazole motifs’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro groups) impact target binding and selectivity?
Structure-activity relationship (SAR) studies reveal:
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Chlorophenyl (thiazole) | Enhances hydrophobic interactions with bacterial efflux pumps | |
| 3-Fluoro-4-methylphenyl (triazole) | Improves metabolic stability and CNS penetration via increased lipophilicity (logP ~3.2) | |
| Amine group (C5 of triazole) | Critical for hydrogen bonding with kinase catalytic domains |
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to predict metabolic hotspots (e.g., demethylation at the 4-methylphenyl group) .
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine’s σ = 0.06) with bioavailability and clearance rates .
- Docking Studies : Identifies potential off-target interactions (e.g., with hERG channels) to mitigate cardiotoxicity risks .
Q. What strategies resolve contradictions in biological activity data across different studies?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus IC ranges (e.g., 2.5–5.0 μM for anticancer activity) .
Q. How can reaction conditions be optimized to scale synthesis without compromising purity?
- Flow Chemistry : Continuous synthesis reduces side products (e.g., over-alkylation) by precise control of residence time and temperature .
- Microwave Assistance : Accelerates cyclocondensation steps (30 min vs. 24 hr conventional heating) with ≥90% yield .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time to halt at maximal conversion .
Methodological Considerations
Q. What analytical techniques best quantify degradation products under physiological conditions?
- HPLC-MS/MS : Detects hydrolytic degradation (e.g., triazole ring opening) in simulated gastric fluid (pH 1.2) with LOD of 0.1 ng/mL .
- Accelerated Stability Testing : 40°C/75% RH for 6 months identifies primary degradants (e.g., oxidation at the thiazole sulfur) .
Q. How can crystallinity and solubility be balanced for in vivo studies?
- Co-Crystallization : With succinic acid improves aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) while maintaining stability .
- Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC increased by 3.5× in rat models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
